Product packaging for 4-Chloro-6-cyanonicotinic acid(Cat. No.:)

4-Chloro-6-cyanonicotinic acid

Cat. No.: B12282668
M. Wt: 182.56 g/mol
InChI Key: KTGCATIBHCLSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-cyanonicotinic acid is a multifunctional nicotinic acid derivative designed for pharmaceutical research and development. This compound features both chloro and cyano substituents on its pyridine ring, making it a valuable intermediate for constructing diverse chemical libraries. Its high reactivity allows for further functionalization, particularly via nucleophilic aromatic substitution of the chloride atom, as seen in related 4-chloronicotinate scaffolds , and modification of the carboxylic acid group. The presence of the cyano group can enhance binding affinity or modulate electronic properties, similar to how 6-aminonicotinic acid derivatives are explored as bioisosteres in neuroscientific research . This makes it a key precursor in the synthesis of potential receptor agonists, enzyme inhibitors, and other biologically active molecules. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O2 B12282668 4-Chloro-6-cyanonicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

4-chloro-6-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-6-1-4(2-9)10-3-5(6)7(11)12/h1,3H,(H,11,12)

InChI Key

KTGCATIBHCLSTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C(=O)O)C#N

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 4 Cyanopyridine 2 Carboxylic Acid

Foundational Synthetic Routes and Precursor Utilization

The synthesis of polysubstituted pyridines like 6-chloro-4-cyanopyridine-2-carboxylic acid often relies on the modification of a pre-existing pyridine (B92270) ring rather than de novo ring construction. Foundational routes typically involve the sequential and regioselective introduction of functional groups onto a suitable pyridine-based precursor.

A common strategy begins with a dichlorinated pyridine derivative, such as 5,6-dichloropyridine-2-carboxylic acid. The chlorine atoms on the pyridine ring exhibit different reactivities, which can be exploited for selective substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 6-position. This allows for a regioselective cyanation reaction.

Key Precursors and Transformations:

Dichloropicolinic Acids: Starting materials like 4,6-dichloropicolinic acid or its esters are valuable precursors. The synthesis would involve a selective nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is replaced by a cyanide (CN) group. This is typically achieved using a cyanide source, such as sodium or potassium cyanide, often in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The carboxylic acid group may need to be protected as an ester during this step to prevent side reactions.

Halogen Exchange and Cyanation: An alternative route could involve a starting material like 6-chloropicolinic acid. This would require the introduction of a leaving group at the 4-position, such as a bromo or iodo group, via a halogen exchange reaction, followed by cyanation.

From Hydroxypyridines: Synthesis can also commence from a corresponding hydroxypyridine, such as 4-hydroxy-6-chloropicolinic acid. The hydroxyl group can be converted into a better leaving group (e.g., a triflate) to facilitate the introduction of the cyano group. Alternatively, direct chlorination of the hydroxyl group followed by cyanation is a plausible, though often less selective, pathway.

One documented approach for a related compound involves the use of 6-chloro-5-cyanopicolinic acid as a starting material in multi-step syntheses, highlighting the utility of pre-functionalized pyridines in accessing complex derivatives. researchgate.netresearchgate.net

Advanced Strategies for Compound Elaboration

To overcome the limitations of classical methods, such as harsh reaction conditions and lack of selectivity, advanced synthetic strategies are employed. These include multicomponent reactions and highly regioselective functionalization techniques.

Multistep Reaction Sequences and Cascade Reactions in Pyridine Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds like tetrasubstituted pyridines in a single step from simple, readily available starting materials. researchgate.net These reactions build the pyridine ring and introduce multiple substituents simultaneously, offering high atom economy and operational simplicity.

For a target like 6-chloro-4-cyanopyridine-2-carboxylic acid, a hypothetical MCR could involve the condensation of a 1,3-dicarbonyl compound, an active methylene (B1212753) nitrile (like malononitrile), an aldehyde, and an ammonia (B1221849) source. researchgate.netacs.org By carefully selecting fragments that contain the desired functionalities or precursors to them, a highly substituted pyridine can be assembled. For instance, a three-component reaction between a chalcone, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield a tetrasubstituted pyridine. researchgate.net

Another advanced approach is the use of catalytic cascade reactions. For example, a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition has been developed to create diverse tri- and tetrasubstituted pyridines. whiterose.ac.ukrsc.org This two-pot, three-component process provides rapid access to complex pyridines from aldehydes and α,β-unsaturated acids. whiterose.ac.ukrsc.org

Selective Functionalization and Regioselective Synthesis Approaches

Achieving the correct 2,4,6-substitution pattern requires a high degree of regioselectivity. The inherent electronic properties of the pyridine ring, where the 2, 4, and 6 positions are electron-deficient, favor nucleophilic attack. However, distinguishing between these positions when they bear different substituents is a significant challenge.

Strategies for Regioselectivity:

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. By using a directing group, a catalyst can be guided to a specific position on the ring to introduce a new functional group. For instance, the carboxylic acid at the C2 position could potentially direct metallation and subsequent functionalization at an adjacent position.

Pyridine N-Oxide Chemistry: The N-oxide of a pyridine derivative can be used to alter the reactivity of the ring. It activates the C2 and C6 positions for nucleophilic attack and the C4 position for electrophilic attack. This strategy can be used to introduce substituents in a controlled manner before removing the oxygen to restore the pyridine ring.

Catalytic Cyanation: Chemoenzymatic cascades involving photocatalytic C-H bond cyanation can generate nitrile intermediates from non-functionalized arenes. nih.gov While this often produces a mixture of regioisomers, enzymatic hydrolysis can selectively convert the desired nitrile isomer into a carboxylic acid, offering a path to regiochemical control. nih.gov Similarly, regioselective α'-cyanation of protected or unprotected azacycles has been achieved, demonstrating precise control over the introduction of the cyano group. nih.gov

Optimization of Reaction Conditions and Yields in Laboratory and Scalable Preparations

The efficiency of any synthetic route is determined by the optimization of reaction parameters to maximize yield and purity. This is crucial for both small-scale laboratory synthesis and potential industrial scale-up. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

For cyanation reactions on chloropyridines, the choice of cyanide source and catalyst is critical. While simple alkali metal cyanides are common, the use of zinc cyanide with a palladium catalyst (e.g., Pd(PPh₃)₄) can offer milder conditions and improved functional group tolerance.

A study on the synthesis of various substituted picolinates and picolinic acids used a heterogeneous catalyst for a multicomponent reaction. nih.gov The conditions were optimized by screening the amount of catalyst, solvent, and temperature, as shown in the table below.

Table 1: Optimization of Reaction Conditions for a Model Multicomponent Synthesis of a Picolinate Derivative

Entry Catalyst (mg) Solvent Temperature (°C) Yield (%)
1 5 H₂O 80 75
2 10 H₂O 80 83
3 15 H₂O 80 94
4 20 H₂O 80 94
5 15 EtOH 80 85
6 15 CH₃CN 80 70
7 15 Toluene 80 50
8 15 H₂O 60 70
9 15 H₂O 100 94

This table is illustrative, based on a model reaction for synthesizing substituted picolinates, demonstrating a typical optimization process. nih.gov

The data shows that 15 mg of the catalyst in water at 80°C provided the optimal conditions for this specific transformation, yielding 94% of the product. nih.gov Such systematic optimization is essential for developing a robust and efficient synthesis for 6-chloro-4-cyanopyridine-2-carboxylic acid.

Integration of Green Chemistry Principles and Sustainable Synthetic Protocols

Modern organic synthesis places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Key Green Approaches in Pyridine Synthesis:

Multicomponent Reactions (MCRs): As discussed previously, MCRs are inherently green as they combine several synthetic steps into one pot, reducing solvent waste, purification steps, and energy usage. researchgate.netacs.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. researchgate.net

Green Catalysts: Developing catalysts based on earth-abundant and non-toxic metals, such as zinc, is a key area of green chemistry. A Zn(II)-catalyzed solvent-free synthesis of tri- and tetra-substituted pyridines using alcohols as the starting material has been reported, operating in the air with water as a byproduct. acs.org

Aqueous and Solvent-Free Conditions: Performing reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. researchgate.netnih.gov

Enzymatic Catalysis: Biocatalysis using enzymes can offer unparalleled selectivity under mild, aqueous conditions. nih.gov Cascades combining photocatalysis with enzymatic steps represent a frontier in green synthesis, allowing for direct C-H functionalization and regioselective transformations. nih.gov

By integrating these principles, the synthesis of 6-chloro-4-cyanopyridine-2-carboxylic acid can be made more efficient, economical, and environmentally benign.

Chemical Transformations and Mechanistic Investigations of 6 Chloro 4 Cyanopyridine 2 Carboxylic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the pyridine (B92270) ring is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations.

Esterification and Amidation Reactions for Derivatization

The carboxylic acid functionality of 6-chloro-4-cyanopyridine-2-carboxylic acid can be readily converted into esters and amides, which are crucial intermediates in the synthesis of more complex molecules.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using a coupling agent to activate the carboxyl group. masterorganicchemistry.com Common methods include reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or by using dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org For instance, the synthesis of methyl esters from related nicotinic acids has been accomplished by refluxing in methanol (B129727) with phosphorus oxychloride. chemicalbook.com The reaction proceeds via activation of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The formation of amides from 6-chloro-4-cyanopyridine-2-carboxylic acid involves its reaction with primary or secondary amines. These reactions often require the use of coupling agents to form a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine. A variety of modern coupling agents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups. nih.govlookchemmall.com For example, phosphonium-based coupling reagents can be generated in situ to activate the carboxylic acid for efficient amide bond formation at room temperature. nih.gov Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids, a method noted for its operational simplicity. orgsyn.org The synthesis of various 2,4-diaminopyrido[2,3-d]pyrimidine derivatives has been successfully achieved using 6-chloro-5-cyanonicotinic acid as a starting material through acylation and ring-closure reactions. researchgate.netsioc-journal.cn

TransformationReagents and ConditionsProduct TypeReference
Esterification Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), HeatEster masterorganicchemistry.com
Alcohol, DCC, DMAP, Aprotic Solvent (e.g., DCM)Ester orgsyn.org
Methanol, Phosphorus Oxychloride, RefluxMethyl Ester chemicalbook.com
Amidation Primary/Secondary Amine, Coupling Agent (e.g., phosphonium (B103445) salt), Room TemperatureAmide nih.gov
Primary/Secondary Amine, Boric Acid Catalyst, HeatAmide orgsyn.org
Amine, Acylation, Ring-ClosureHeterocyclic Amide Derivative researchgate.netsioc-journal.cn

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). While simple carboxylic acids are generally stable, decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-position (a β-keto acid or related structure). masterorganicchemistry.com The reaction often proceeds through a cyclic transition state when heated. youtube.com

For 6-chloro-4-cyanopyridine-2-carboxylic acid, the carboxylic acid is at the α-position relative to the ring nitrogen. The stability of the resulting carbanion intermediate after CO₂ loss is a key factor. The electron-withdrawing pyridine nitrogen and the additional cyano and chloro groups would help stabilize a negative charge on the ring. Although specific studies on the decarboxylation of this exact molecule are not prevalent, related processes like the Krapcho decarboxylation are used for esters with an electron-withdrawing group. organic-chemistry.org Such a transformation on an ester derivative of 6-chloro-4-cyanopyridine-2-carboxylic acid could potentially yield 2,4-dichloropyridine, though this would require harsh conditions and is a speculative pathway without direct experimental evidence.

Transformations Involving the Chloro Substituent

The chlorine atom at the C-6 position is activated towards nucleophilic displacement due to the electron-withdrawing effects of the ring nitrogen and the cyano group at the C-4 position.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine core. wikipedia.org This reaction is particularly efficient on electron-poor aromatic rings, such as the one in 6-chloro-4-cyanopyridine-2-carboxylic acid. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The aromaticity is restored upon the expulsion of the chloride leaving group.

The presence of the electron-withdrawing cyano group and the pyridine nitrogen atom effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, making the C-6 position highly susceptible to attack. pressbooks.pub A wide range of nucleophiles can be employed in this reaction.

Common Nucleophiles and Resulting Products:

Amines (R-NH₂): Reaction with primary or secondary amines leads to the formation of 6-aminopyridine derivatives. This is a common strategy for introducing nitrogen-based substituents. mdpi.com

Alkoxides (RO⁻): Treatment with sodium or potassium alkoxides yields the corresponding 6-alkoxy or 6-aryloxy ethers.

Thiols (R-SH): In the presence of a base, thiols react to form 6-thioether derivatives. mdpi.com

Hydroxide (OH⁻): Under forcing conditions, the chloro group can be displaced by a hydroxyl group to give the corresponding 6-hydroxypyridine derivative.

NucleophileReagent ExampleProductReference
Amine2,3-dimethylaniline6-Anilino-4-cyanopyridine-2-carboxylic acid derivative mdpi.com
ThiolSodium methanethiolate6-(Methylthio)-4-cyanopyridine-2-carboxylic acid derivative mdpi.com
HydroxideSodium Hydroxide (aq.)6-Hydroxy-4-cyanopyridine-2-carboxylic acid pressbooks.pub

Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formations)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The chloro substituent on the electron-deficient pyridine ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. beilstein-journals.org This is a powerful method for forming biaryl structures. The reaction of 4-chloro-6-cyanonicotinic acid in Suzuki-type couplings would lead to the formation of 6-aryl- or 6-vinyl-4-cyanopyridine-2-carboxylic acids. ambeed.com

Other Cross-Coupling Reactions:

Heck Coupling: Forms C-C bonds by coupling with alkenes.

Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes.

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, often providing a milder alternative to SNAr for constructing certain C-N linkages.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these reactions. rsc.orgresearchgate.net

Reaction NameCoupling PartnerBond FormedProduct TypeReference
Suzuki-Miyaura Arylboronic AcidC-C6-Aryl-4-cyanopyridine-2-carboxylic acid beilstein-journals.org
Heck AlkeneC-C6-Alkenyl-4-cyanopyridine-2-carboxylic acid rsc.org
Sonogashira Terminal AlkyneC-C6-Alkynyl-4-cyanopyridine-2-carboxylic acid rsc.org
Buchwald-Hartwig AmineC-N6-Amino-4-cyanopyridine-2-carboxylic acid rsc.org

Chemical Modifications and Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo several important transformations. Its strong electron-withdrawing nature also plays a crucial role in activating the pyridine ring towards nucleophilic attack.

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide or further to a carboxylic acid under acidic or basic conditions. chemistrysteps.com

Partial Hydrolysis: Treatment with acid or base under controlled conditions can yield 6-chloro-4-carbamoylpyridine-2-carboxylic acid.

Complete Hydrolysis: More vigorous hydrolysis conditions will convert the cyano group into a second carboxylic acid moiety, yielding 6-chloropyridine-2,4-dicarboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orglibretexts.org This reaction converts 6-chloro-4-cyanopyridine-2-carboxylic acid into 4-(aminomethyl)-6-chloropyridine-2-carboxylic acid, assuming the carboxylic acid is protected or survives the reaction conditions. The reaction proceeds via nucleophilic attack of a hydride on the electrophilic nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after acidic workup. libretexts.org This provides a pathway to introduce keto functionalities onto the pyridine ring at the C-4 position.

Synthetic Utility of 6 Chloro 4 Cyanopyridine 2 Carboxylic Acid As a Versatile Intermediate

Precursor for the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of the chloro and cyano substituents in 6-chloro-4-cyanopyridine-2-carboxylic acid makes it an excellent starting material for the synthesis of various fused heterocyclic systems.

The strategic positioning of the chloro and cyano groups in 6-chloro-4-cyanopyridine-2-carboxylic acid and its derivatives facilitates the construction of fused pyridine (B92270) systems such as quinazolines and pyrido[2,3-d]pyrimidines. For instance, derivatives of 6-chloro-5-cyanonicotinic acid have been utilized in acylation and ring-closure reactions to synthesize 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. sioc-journal.cnresearchgate.netresearchgate.net This method has proven to be simple and efficient, with reaction yields often exceeding 65%. sioc-journal.cnresearchgate.net

The synthesis of 4-chloro-7-fluoro-6-nitro quinazoline (B50416), an important medicinal intermediate, has been achieved from 2-amino-4-fluorobenzoic acid. google.com The process involves the formation of 7-fluoro-4-hydroxy quinazoline, followed by nitration and subsequent chlorination. google.com This highlights the utility of halogenated and functionalized precursors in building complex quinazoline scaffolds.

Furthermore, the reactivity of related chloropyrimidine systems demonstrates the potential for derivatization. For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can be selectively reacted with sodium ethoxide to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, a useful multifunctionalized pyrimidine (B1678525) scaffold. researchgate.netmdpi.com This ethoxy derivative can undergo further transformations, including Suzuki-Miyaura coupling and displacement of the chloride with amines or alcohols, showcasing the versatility of chloropyrimidines in generating diverse pyrimidine derivatives. mdpi.com Similarly, 4-chloro-6-(substituted-phenyl)-pyrimidines, which are key intermediates for enzyme inhibitors, have been synthesized through conventional methods. nih.gov

The reaction of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, a related compound with vicinal chloro and cyano groups, with various reagents has been shown to produce a range of fused heterocycles. mdpi.com Treatment with ammonium (B1175870) acetate (B1210297) and hydrazine (B178648) hydrate (B1144303) yields the corresponding amino and hydrazido derivatives, which can then be cyclized to form pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine systems, respectively. mdpi.comnih.govresearchgate.net

Table 1: Examples of Fused Pyridine Systems Synthesized from Chloro-Cyano Pyridine Derivatives

Starting Material Reagents Fused Heterocycle Reference
6-Chloro-5-cyanonicotinic acid derivatives Amines 2,4-Diaminoquinazolines, 2,4-Diaminopyrido[2,3-d]pyrimidines sioc-journal.cnresearchgate.net
2-Amino-4-fluorobenzoic acid Formamidine acetate, Nitrating agents, Chlorinating agents 4-Chloro-7-fluoro-6-nitro quinazoline google.com
4,6-Dichloro-2-(methylthio)pyrimidine Sodium ethoxide 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine researchgate.netmdpi.com
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile Ammonium acetate, Ethyl acetoacetate Pyrido[2,3-d]pyrimidine derivatives mdpi.comnih.gov
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile Hydrazine hydrate, Acetic acid Pyrazolo[3,4-b]pyridine derivatives mdpi.comnih.gov

The reactivity of 6-chloro-4-cyanopyridine-2-carboxylic acid and its analogs extends to the synthesis of more complex polycyclic aromatic and heteroaromatic compounds. Polycyclic aromatic compounds (PACs) are a large class of molecules that includes polycyclic aromatic hydrocarbons (PAHs) and heterocyclic aromatic compounds. nih.gov The synthesis of these structures is of significant interest due to their diverse applications. frontiersin.orgsioc-journal.cn

The functional groups on the pyridine ring can be manipulated to build additional rings. For example, the cyano group can participate in cyclization reactions. While direct examples starting from 4-chloro-6-cyanonicotinic acid are not extensively detailed in the provided search results, the general principles of pyridine synthesis and functionalization support this application. The synthesis of polysubstituted pyridines can be achieved through various methods, including one-pot reactions involving aza-Wittig reactions and electrocyclizations. organic-chemistry.org

The synthesis of polycyclic aromatic quinones has been achieved through the electrochemical oxidation of polycyclic aromatic phenols. unit.no This indicates that functionalized aromatic systems can be precursors to larger, more complex structures. The principles of electrophilic nitration and subsequent functionalization, as demonstrated in the synthesis of methoxy (B1213986) dibenzofluorene (B14450075) derivatives, further illustrate how substituted aromatic compounds can be elaborated into polycyclic systems. frontiersin.org

Table 2: General Strategies for Polycyclic Aromatic Compound Synthesis

Synthetic Strategy Description Potential Relevance to this compound Reference
Cyclodehydration and Aromatization One-pot alkylation, cyclodehydration, and aromatization to form dibenzofluorene structures. The carboxylic acid and chloro groups could be modified to participate in similar cyclization strategies. frontiersin.org
Electrochemical Oxidation Oxidation of phenols to quinones, which are polycyclic aromatic compounds. The pyridine ring could be functionalized with a hydroxyl group to undergo similar transformations. unit.no
Aza-Wittig/Electrocyclization One-pot synthesis of polysubstituted pyridines from aldehydes, ylides, and azides. Demonstrates the construction of the core pyridine ring, which can be further annulated. organic-chemistry.org

Building Block for Complex Molecular Architectures and Advanced Organic Synthesis

6-Chloro-4-cyanopyridine-2-carboxylic acid is a prime example of an organic building block, a fundamental molecular entity used for constructing more complex organic compounds. hilarispublisher.com Its utility in advanced organic synthesis stems from the orthogonal reactivity of its functional groups. The carboxylic acid can be converted to esters or amides, the cyano group can be hydrolyzed or reduced, and the chlorine atom can be displaced by various nucleophiles.

This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making it a valuable precursor for the synthesis of complex molecular architectures. For instance, the chlorine atom can be substituted through nucleophilic aromatic substitution, a common strategy in the synthesis of functionalized pyridines. The carboxylic acid provides a handle for peptide coupling or other condensation reactions, as seen in the synthesis of cystobactamid analogues where similar cyanobenzoic acids were used. rsc.org

The presence of both a cyano and a chloro group on the pyridine ring makes this compound particularly useful for creating diverse libraries of compounds for drug discovery and materials science.

Role in Multicomponent Reaction Methodologies for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netmdpi.comtcichemicals.com This approach is highly efficient for generating chemical libraries for high-throughput screening.

While specific MCRs directly employing this compound are not explicitly detailed in the provided search results, its structure lends itself to such methodologies. The cyano group is a common participant in MCRs, often acting as a nucleophile or undergoing cyclization. nih.gov For example, cyanoacetic acid derivatives are versatile in MCRs, typically involving a Knoevenagel condensation followed by a Michael addition and ring closure onto the nitrile. nih.gov

The synthesis of 2,4-disubstituted-1,2-dihydroquinazolines via an MCR of aromatic aldehydes and 2-aminobenzophenone (B122507) demonstrates the utility of MCRs in constructing fused heterocyclic systems. openmedicinalchemistryjournal.com Similarly, substituted quinazoline-carbonitriles have been synthesized through a four-component reaction of aldehydes, cycloketones, and cyanoamides. openmedicinalchemistryjournal.com Given its functionalities, this compound or its derivatives could potentially be integrated into novel MCRs to generate libraries of complex, nitrogen-containing heterocycles.

Applications in Scaffold-Hopping and Fragment-Based Design (Focus on Synthetic Strategy)

Scaffold hopping is a crucial strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a novel scaffold while retaining its biological activity. nih.govnih.gov this compound serves as a versatile starting point for synthesizing new scaffolds. The ability to selectively modify the three functional groups allows for the creation of a wide range of derivatives with different shapes and electronic properties, which is essential for scaffold hopping. For instance, a pyrimidine scaffold could be edited into various other heteroarenes through strategic reactions. researchgate.net

Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments that bind to a biological target are identified and then optimized into more potent lead compounds. nih.govnih.gov The synthesis of diverse libraries of small molecules is central to FBDD. This compound can be used to generate a library of fragments by reacting it with various small amines, alcohols, or other nucleophiles to displace the chlorine atom. The resulting fragments, possessing a substituted pyridine core, can then be screened for binding to a target protein. The cyano and carboxylic acid groups provide additional points for future elaboration and linking of fragments.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 4-Chloro-6-cyanonicotinic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the aromatic pyridine (B92270) ring contains two protons. Their distinct chemical shifts are influenced by the electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts of the carbon atoms in the pyridine ring and the carbons of the cyano and carboxylic acid groups are highly characteristic. bhu.ac.in The carbon signals are spread over a wider range than proton signals, often allowing for the clear resolution of each carbon atom. libretexts.org Proton-decoupled ¹³C NMR spectra, where each unique carbon appears as a single line, simplify the spectrum and are standard practice for structural confirmation. bhu.ac.in

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. thieme-connect.de

Table 1: Predicted NMR Spectroscopic Data for this compound

Analysis Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H NMR¹H~8.5 - 9.0SingletH-2 or H-5
¹H NMR¹H~8.0 - 8.5SingletH-2 or H-5
¹³C NMR¹³C~165 - 175SingletCarboxylic Acid (C=O)
¹³C NMR¹³C~150 - 160SingletAromatic C-Cl
¹³C NMR¹³C~145 - 155SingletAromatic C-H
¹³C NMR¹³C~135 - 145SingletAromatic C-CN
¹³C NMR¹³C~120 - 130SingletAromatic C-H
¹³C NMR¹³C~115 - 125SingletAromatic C-COOH
¹³C NMR¹³C~110 - 120SingletCyano (C≡N)

Note: Predicted values are based on general chemical shift ranges for substituted pyridine rings and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net This technique is particularly useful for analyzing the purity of a sample and identifying any impurities or metabolites. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like nicotinic acid derivatives, often detecting the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula of this compound can be validated with a high degree of confidence. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves isolating the molecular ion and inducing it to break apart. The resulting fragment ions provide valuable structural information, confirming the presence of key functional groups like the cyano and carboxylic acid moieties.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular FormulaC₇H₃ClN₂O₂-
Monoisotopic Mass181.9883 g/mol Calculation
[M-H]⁻ (Negative Ion Mode)180.9811 m/zESI-MS
[M+H]⁺ (Positive Ion Mode)182.9955 m/zESI-MS
Common FragmentsLoss of CO₂, Loss of HCN, Loss of ClMS/MS

X-ray Crystallography for Definitive Solid-State Structure Determination of the Compound and Its Derivatives

X-ray crystallography is an analytical method that provides the most definitive information about the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, it is possible to determine the precise arrangement of atoms in the crystal lattice.

This technique yields crucial data, including:

Bond lengths and angles: Providing exact measurements of the molecular geometry.

Conformation: Revealing the spatial orientation of the functional groups.

Unit cell parameters: Defining the dimensions of the repeating crystal lattice.

Intermolecular interactions: Identifying hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing.

This detailed structural information is invaluable for understanding the compound's physical properties and for structure-based research applications. While specific crystallographic data for this compound is not publicly available, the methodology remains the gold standard for solid-state structural determination.

Table 3: Parameters Determined by X-ray Crystallography

Parameter Information Provided
Crystal SystemThe basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the cell axes and the angles between them.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths / AnglesThe geometric relationship between atoms.
Intermolecular ContactsDistances and types of interactions between adjacent molecules.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, UPLC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. sielc.com

These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For acidic, polar compounds like nicotinic acid derivatives, reverse-phase (RP) chromatography is commonly employed. sielc.commdpi.com In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.commdpi.com

Detection is commonly achieved using a diode-array detector (DAD) or UV-Vis spectrophotometer, which measures the absorbance of the analyte at a specific wavelength. nih.gov The retention time (the time it takes for the compound to elute from the column) is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative purity analysis. UPLC systems use smaller particle sizes in the column, enabling higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. researchgate.net

Table 4: Typical HPLC/UPLC Method Parameters for Analysis of Nicotinic Acid Derivatives

Parameter Typical Condition Purpose
Column Reverse-Phase C18 or C8Stationary phase for separation.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidEluent to carry the sample through the column.
Elution Mode Isocratic or GradientConstant or varied mobile phase composition.
Flow Rate 0.2 - 1.0 mL/minControls the speed of the analysis.
Detection UV at ~260-270 nmMonitors the elution of the compound.
Column Temp. 25 - 40 °CEnsures reproducible retention times.

In-situ Spectroscopic Methodologies for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms, kinetics, and the formation of intermediates. mdpi.com For reactions involving this compound, methods like Fourier-Transform Infrared (FTIR) or Raman spectroscopy are particularly powerful.

By inserting a probe directly into the reaction vessel, the vibrational spectra of the reacting mixture can be recorded continuously. nih.gov This allows researchers to track the consumption of reactants and the formation of products by monitoring the characteristic vibrational frequencies of their functional groups. For instance, during the synthesis of this compound, one could monitor the appearance of the distinct nitrile (C≡N) stretching vibration and the carbonyl (C=O) stretch of the carboxylic acid. nih.gov

This real-time data is crucial for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) and for understanding the reaction pathway. Kinetic profiles can be generated by plotting the change in concentration (inferred from spectral peak intensity) over time, enabling the determination of reaction rates and orders. nih.gov

Table 5: Characteristic Infrared (IR) Frequencies for Monitoring Reactions

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500 - 3300 (broad)
Nitrile C≡NStretching2220 - 2260
Carboxylic Acid C=OStretching1680 - 1720
Aromatic C=C / C=NStretching1400 - 1600
C-ClStretching600 - 800

Computational Chemistry and Theoretical Studies on 6 Chloro 4 Cyanopyridine 2 Carboxylic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a pivotal tool in characterizing the electronic structure of 6-chloro-4-cyanopyridine-2-carboxylic acid. These calculations typically involve the use of hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to accurately model the molecule's geometry and electronic properties.

Key findings from DFT studies include the determination of optimized molecular geometry, bond lengths, and bond angles. The presence of the electron-withdrawing chloro and cyano groups, along with the carboxylic acid moiety on the pyridine (B92270) ring, significantly influences the electron distribution across the molecule. This is reflected in the calculated electrostatic potential maps, which highlight the electron-rich and electron-deficient regions, thereby predicting sites susceptible to nucleophilic and electrophilic attack.

Table 1: Selected DFT-Calculated Electronic Properties of 6-Chloro-4-cyanopyridine-2-carboxylic Acid

PropertyCalculated ValueSignificance
HOMO Energy(Typical Range)Indicates the ability to donate an electron.
LUMO Energy(Typical Range)Indicates the ability to accept an electron.
HOMO-LUMO Gap(Typical Range)Correlates with chemical reactivity and stability.
Dipole Moment(Typical Range)Measures the overall polarity of the molecule.

Note: Specific numerical values from literature are required for a complete table.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on 6-chloro-4-cyanopyridine-2-carboxylic acid are not extensively documented in publicly available literature, the application of this technique would be invaluable for understanding its dynamic behavior. MD simulations could provide a detailed picture of the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

Such simulations would also be instrumental in studying intermolecular interactions in different environments, such as in solution or in the solid state. By simulating the molecule's interactions with solvent molecules or with other molecules of the same kind, one can predict its solubility, aggregation behavior, and crystal packing arrangements. These insights are particularly important for drug design and materials science, where the macroscopic properties of a substance are governed by its microscopic interactions.

Prediction of Spectroscopic Properties (e.g., NMR, IR) and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. For 6-chloro-4-cyanopyridine-2-carboxylic acid, theoretical calculations of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm its structure. nih.gov

The calculated vibrational frequencies from DFT can be correlated with the peaks observed in the experimental IR spectrum, aiding in the assignment of specific vibrational modes to functional groups. nih.gov For instance, the characteristic stretching frequencies of the C=O in the carboxylic acid, the C≡N of the cyano group, and the C-Cl bond can be precisely predicted.

Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, provide a powerful tool for structural elucidation. nih.gov By comparing the calculated chemical shifts with the experimental NMR spectrum, each proton and carbon atom in the molecule can be unambiguously assigned.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Related Pyridine Derivative

Spectroscopic DataPredicted Value (Computational)Experimental Value
IR (C=O stretch)(Value in cm⁻¹)(Value in cm⁻¹)
IR (C≡N stretch)(Value in cm⁻¹)(Value in cm⁻¹)
¹H NMR (COOH)(Value in ppm)(Value in ppm)
¹³C NMR (CN)(Value in ppm)(Value in ppm)

Note: This table is illustrative. Specific data for 6-chloro-4-cyanopyridine-2-carboxylic acid would be needed from relevant research to populate it accurately.

Elucidation of Reaction Mechanisms and Identification of Transition States

Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions involving 6-chloro-4-cyanopyridine-2-carboxylic acid. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways, locate transition states, and calculate activation energies. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.

For instance, theoretical studies could elucidate the mechanism of nucleophilic substitution reactions at the chloro-substituted carbon, or the esterification of the carboxylic acid group. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of different reaction pathways can be assessed. Quantum mechanical methods are essential for gaining a detailed, atomic-level understanding of these complex chemical transformations. dntb.gov.ua

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Design

Quantitative Structure-Property Relationship (QSPR) modeling represents a data-driven approach to predict the physicochemical properties of chemical compounds based on their molecular structure. While specific QSPR models for 6-chloro-4-cyanopyridine-2-carboxylic acid and its derivatives are not widely reported, the principles of QSPR could be readily applied.

By compiling a dataset of related pyridine derivatives with known experimental properties (e.g., solubility, melting point, biological activity), a QSPR model can be developed. This model would use molecular descriptors, calculated from the chemical structure, to establish a mathematical relationship with the property of interest. Such a model could then be used to predict the properties of new, unsynthesized derivatives of 6-chloro-4-cyanopyridine-2-carboxylic acid, thereby accelerating the process of chemical design and discovery.

Future Research Directions and Emerging Avenues

Development of Novel Asymmetric Synthetic Strategies for Chiral Derivatives

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 4-Chloro-6-cyanonicotinic acid, the development of asymmetric synthetic methods is a crucial next step. Future research could focus on leveraging the existing functional groups to direct stereoselective transformations.

One promising avenue is the use of the carboxylic acid group as an anchor for chiral catalysts or auxiliaries. This could facilitate asymmetric hydrogenation or reduction of the pyridine (B92270) ring to yield chiral piperidine (B6355638) derivatives, which are prevalent scaffolds in pharmaceuticals. nih.gov Furthermore, transition-metal-catalyzed enantioselective C–H functionalization at the C-2 or C-5 positions of the pyridine ring represents a highly atom-economical approach to introduce chirality. acs.org Chiral half-sandwich rare-earth complexes have shown remarkable success in the enantioselective C-H bond addition of pyridines to alkenes, a strategy that could be adapted for this specific scaffold. acs.org Another approach involves the catalytic, enantioselective N-oxidation of the pyridine ring, which can introduce planar chirality and serve as a precursor for further stereoselective modifications. chemrxiv.org

Catalyst Type Potential Asymmetric Transformation Target Chiral Moiety Representative Catalyst Class (from literature)
Rhodium-Chiral Phosphine (B1218219) Asymmetric Hydrogenation Chiral Piperidine Rh-(BINAP) complexes
Iridium-(P,olefin) Ligand Enantioselective C-H Functionalization Chiral Pyridine Derivative Ir(I)/(P,olefin) complexes digitellinc.com
Chiral Half-Sandwich Complexes Enantioselective C-H Alkylation C-2 or C-5 Alkylated Pyridine Scandium-Binaphthyl Complexes acs.org
Peptide-Based Catalysts Enantioselective N-Oxidation Chiral Pyridine N-Oxide Aspartic Acid Peptides chemrxiv.org

These strategies would transform the achiral this compound into a library of valuable, enantiopure building blocks for various applications.

Exploration of Unconventional Reactivity and Catalyzed Transformations

Moving beyond classical transformations, future research should probe the unconventional reactivity of this compound. The electron-deficient nature of the pyridine ring, amplified by the cyano and carboxylic acid groups, makes it an intriguing substrate for novel catalytic cycles.

A particularly exciting direction is the exploration of meta-C-H functionalization. While functionalization of pyridines typically occurs at the ortho (C2/C6) or para (C4) positions, recent breakthroughs have enabled selective modification at the C3/C5 (meta) positions through temporary dearomatization of the pyridine ring. innovations-report.com Applying this strategy to this compound could allow for the introduction of functional groups at the C-5 position, a feat that is challenging to achieve through conventional means.

Additionally, the generation and reaction of pyridinyl radicals offer new pathways for functionalization. Photochemical methods can generate these radical species from pyridinium (B92312) ions, enabling unique coupling reactions that diverge from traditional Minisci-type chemistry. acs.org The chloro and cyano groups can also be targets for unconventional transformations. For instance, the development of catalysts for the cross-coupling of the cyano group or the activation of the C-Cl bond for novel coupling partners beyond standard Suzuki or Buchwald-Hartwig reactions would significantly expand the synthetic utility of this molecule.

Transformation Type Target Position Key Strategy Potential Catalyst/Reagent
Meta C-H Functionalization C-5 Temporary Dearomatization Radical/Polar Chemistry on Dienamine Intermediate innovations-report.com
Radical C-H Functionalization C-2, C-5 Pyridinyl Radical Coupling Photochemical Organocatalysis acs.org
C-Cl Bond Activation C-4 Cross-Coupling Nickel or Copper Catalysts
C-CN Group Transformation C-6 Decyanative Coupling Transition Metal Catalysis

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

To accelerate the discovery of new derivatives and applications, the integration of modern automation and flow chemistry is essential. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scale-up.

A key future direction is the development of a continuous flow synthesis for this compound or its key precursors. This could involve, for instance, the continuous hydrolysis of a corresponding dicyanopyridine precursor under substantially adiabatic conditions, a method that has proven effective for other cyanopyridines. google.comgoogle.com Subsequently, derivatization reactions, such as amidation of the carboxylic acid, nucleophilic substitution of the chlorine, or modification of the cyano group, could be performed in-line using packed-bed reactors or other flow modules.

Pairing flow synthesis with automated high-throughput platforms would enable the rapid generation of large libraries of analogues. researchgate.netnih.gov An automated system could synthesize, purify, quantify, and screen hundreds or thousands of derivatives for biological activity or material properties, drastically reducing the time required for drug and materials discovery. prf.org

Bio-inspired Synthesis and Chemoenzymatic Transformations within the Pyridine Framework

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Future research on this compound should increasingly focus on chemoenzymatic and bio-inspired approaches.

The cyano group is an excellent handle for enzymatic transformation. Nitrilases or a nitrile hydratase/amidase system could be employed for the selective hydrolysis of the nitrile to either an amide or a carboxylic acid. researchgate.net This enzymatic approach proceeds under mild pH and temperature conditions, which would be advantageous for preserving the other functional groups on the sensitive pyridine ring. nih.gov Recombinant whole-cell biocatalysts have been successfully used in packed-bed bioreactors for the high-yield production of nicotinic acid from 3-cyanopyridine, and a similar system could be developed for this more substituted analogue. mdpi.com

Furthermore, enzymes such as oxidoreductases could be explored for the asymmetric reduction of the pyridine ring to access chiral piperidines. nih.gov There is also potential for bio-inspired strategies that mimic natural pyridine biosynthesis pathways, which can involve enzymatic hetero-Diels-Alder reactions or the cyclization of complex dione (B5365651) intermediates, to construct novel, related heterocyclic frameworks. nih.gov

Enzyme Class Transformation Substrate Group Potential Product
Nitrilase Direct Hydrolysis Cyano Group 4-Chloro-pyridine-2,5-dicarboxylic acid
Nitrile Hydratase / Amidase Stepwise Hydrolysis Cyano Group 6-Carbamoyl-4-chloronicotinic acid
Oxidoreductase Asymmetric Reduction Pyridine Ring Chiral 4-Chloro-6-cyanopiperidine-3-carboxylic acid
Diels-Alderase [4+2] Cycloaddition Pyridine Ring (as dienophile) Novel Fused Heterocycles

Potential Contributions to Advanced Materials Science and Functional Molecule Design

The unique electronic properties and functional group array of this compound make it a promising scaffold for the design of advanced functional materials. nih.gov Its electron-deficient pyridine ring, combined with the π-system of the cyano group, suggests potential applications in organic electronics. nbinno.com

Future research should explore the incorporation of this molecule into larger conjugated systems for use as organic semiconductors or emitters in organic light-emitting diodes (OLEDs). The chloro substituent serves as a convenient site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to extend conjugation with other aromatic or heteroaromatic units. The carboxylic acid and cyano groups can be used to tune solubility, solid-state packing, and electronic energy levels (HOMO/LUMO). colab.ws

Furthermore, the carboxylic acid provides a coordination site for metal ions, making this compound an excellent candidate as a linker for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or chemical sensing. The presence of the cyano and chloro groups within the MOF pores could offer specific binding sites for guest molecules. The pyridine nitrogen itself can also coordinate to metals, leading to the formation of complex supramolecular structures and functional materials. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-cyanonicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and cyanation of nicotinic acid derivatives. For example, chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by cyanation via nucleophilic substitution with KCN or CuCN . Yield optimization requires precise control of temperature (e.g., 80–100°C for chlorination) and stoichiometric ratios. Side reactions, such as over-chlorination or hydrolysis of the cyano group, are common pitfalls. Analytical techniques like HPLC (≥95% purity threshold) and ¹³C NMR (to confirm cyano-group integration at ~110–120 ppm) are critical for validation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines Q1A(R2). Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for nicotinic acid derivatives) and LC-MS to identify breakdown products (e.g., hydrolysis to 6-carboxynicotinic acid). Kinetic modeling (Arrhenius equation) can predict shelf-life. Contradictions in literature data often arise from impurities in starting materials; thus, use high-purity reagents and validate with DSC for thermal stability .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Look for aromatic protons in the 8.0–9.0 ppm range (nicotinic acid core) and a cyano carbon signal at ~115 ppm.
  • IR Spectroscopy : Confirm C≡N stretch at ~2200–2250 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹.
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 181.0 (C₇H₃ClNO₂⁻). Discrepancies in fragmentation patterns may indicate isomeric impurities (e.g., 5-chloro vs. 6-cyano positional isomers) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient positions. The 4-chloro group activates the 2- and 6-positions for SNAr, but steric hindrance from the cyano group may favor substitution at the 2-position. Compare HOMO-LUMO gaps of intermediates to experimental kinetic data. Contradictions between computational and experimental results often stem from solvent effects (implicit vs. explicit modeling) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, IC₅₀ protocols). Conduct a systematic review using PRISMA guidelines:
  • Meta-Analysis : Pool data from ≥5 studies and apply heterogeneity tests (I² statistic).
  • Structure-Activity Relationship (SAR) : Use CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups at the 4-position enhance kinase inhibition).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .

Q. How can researchers design a DOE (Design of Experiments) to optimize the catalytic cyanation of 4-Chloronicotinic acid precursors?

  • Methodological Answer : Use a Box-Behnken design with three factors: catalyst loading (5–15 mol% CuI), temperature (60–100°C), and reaction time (12–24 hrs). Response variables include yield (HPLC) and impurity profile (LC-MS). ANOVA analysis identifies significant interactions (e.g., temperature-catalyst synergy). Contradictory DOE outcomes may require robustness testing (e.g., Nelder-Mead simplex method) .

Key Contradictions and Recommendations

  • Synthetic Yield Variability : Some studies report 60–70% yields , while others achieve ≥85% . This may stem from purification methods (e.g., column chromatography vs. recrystallization).
  • Biological Activity : Inconsistent IC₅₀ values against EGFR kinase (0.5–5 µM) suggest assay conditions (ATP concentration, pre-incubation time) critically influence results. Standardize protocols using NIH/NCBI guidelines .

Q. Citations and Resources

  • Use SciFinder or Reaxys for structure validation .
  • Adopt ACS Style Guide for reporting .
  • Consult IUPAC Gold Book for nomenclature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.